molecular formula C9H8ClF2N3OS B12442425 7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one

7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B12442425
M. Wt: 279.69 g/mol
InChI Key: CNYSDCHYASIPPV-UHFFFAOYSA-N
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Description

7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is an organic compound with a complex structure It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of imidazole derivatives with chlorodifluoromethylating agents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The industrial process may also include purification steps such as crystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Another imidazole derivative with similar structural features.

    2,3-Dihydro-1,3-dimethyl-1H-benzimidazole: A simpler imidazole compound with comparable properties.

Uniqueness

7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8ClF2N3OS

Molecular Weight

279.69 g/mol

IUPAC Name

7-[chloro(difluoro)methyl]-1,3-dimethyl-2-sulfanylidene-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C9H8ClF2N3OS/c1-14-6-4(9(10,11)12)3-5(16)13-7(6)15(2)8(14)17/h3H,1-2H3,(H,13,16)

InChI Key

CNYSDCHYASIPPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(NC(=O)C=C2C(F)(F)Cl)N(C1=S)C

Origin of Product

United States

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